molecular formula C20H26N2O3 B1463545 N-(5-Amino-2-methoxyphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide CAS No. 1020056-20-5

N-(5-Amino-2-methoxyphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide

Cat. No. B1463545
M. Wt: 342.4 g/mol
InChI Key: JSKUHENRVXWGKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the amide bond, the introduction of the tert-butyl group, and the attachment of the phenoxy group. The exact methods would depend on the starting materials and the specific conditions required .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could lead to the formation of hydrogen bonds, which could affect the compound’s shape and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The amide group could undergo hydrolysis, especially under acidic or basic conditions. The tert-butyl group is generally quite stable but could potentially undergo reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar amide group could increase its solubility in water .

Scientific Research Applications

  • Antibacterial and Antifungal Properties : A study by Helal et al. (2013) synthesized derivatives of propionamide, closely related to the chemical structure , and found significant antibacterial and antifungal activities in vitro, comparable to standard agents like Ampicilline and Flucanazole (Helal et al., 2013).

  • Anxiolytic-like Effects : Research by Rodgers and Cole (1994) on a similar compound showed anxiolytic-like effects in mice, suggesting potential applications in treating anxiety-related disorders (Rodgers & Cole, 1994).

  • Antioxidant and Anticancer Activity : A 2020 study by Tumosienė et al. focused on derivatives of propanehydrazide, closely related to the compound , and found significant antioxidant and anticancer activities against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).

  • Potential as a Photo- and Thermal-Stabilizer : Mosnáček et al. (2003) investigated the use of similar phenol derivatives in enhancing the stability of polypropylene against light and thermal degradation, indicating potential applications in materials science (Mosnáček et al., 2003).

  • Effects on Human Peripheral Blood Lymphocytes : A 2020 study by Nizheharodava et al. examined the effects of derivatives of aminophenols on human peripheral blood lymphocytes, highlighting their potential immunomodulatory properties (Nizheharodava et al., 2020).

  • Synthesis and Characterization of Schiff Bases : Orio et al. (2010) synthesized and characterized Schiff bases similar to the compound , which could be relevant for their spin interaction properties in zinc complexes, possibly useful in inorganic chemistry and material sciences (Orio et al., 2010).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, it’s important to handle it with care and use appropriate safety measures .

Future Directions

The future research directions for this compound could include studying its potential uses, investigating its mechanism of action, and optimizing its synthesis .

properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2-(4-tert-butylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-13(25-16-9-6-14(7-10-16)20(2,3)4)19(23)22-17-12-15(21)8-11-18(17)24-5/h6-13H,21H2,1-5H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKUHENRVXWGKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)N)OC)OC2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methoxyphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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